![molecular formula C25H29FN6O2S B2520899 1-(3-(4-(4-氟苯基)哌嗪-1-基)-3-氧代丙基)-4-戊基噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮 CAS No. 1216389-51-3](/img/structure/B2520899.png)

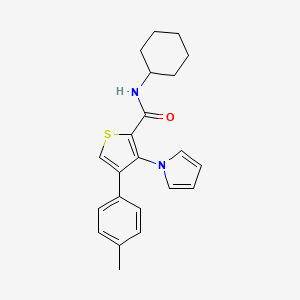

1-(3-(4-(4-氟苯基)哌嗪-1-基)-3-氧代丙基)-4-戊基噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

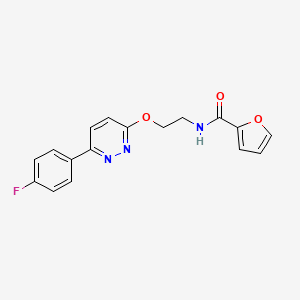

The compound appears to be a synthetic molecule that may be related to the class of antibacterial agents known as oxazolidinones. These agents are known for their effectiveness against gram-positive bacteria, including strains resistant to other antibiotics like methicillin-resistant Staphylococcus aureus (MRSA). The molecule features a piperazine moiety, which is a common feature in this class of compounds, as well as a triazolopyrimidinone core, which is a heterocyclic structure that may contribute to its antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involves the reaction of specific dihydro-thioxopyrido[2,3-d]pyrimidinones with hydrazonoyl chlorides or the reaction of hydrazino-pyrido[2,3-d]pyrimidinones with various aldehydes, followed by cyclization . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, involving key steps such as substitution reactions, cyclization, and the introduction of a fluorophenyl group.

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores that are significant in drug design. The piperazine ring is a feature that is often associated with the ability to interact with biological targets, possibly through hydrogen bonding or pi-stacking interactions. The presence of a fluorophenyl group suggests potential for increased lipophilicity or specific interactions with a biological receptor. The triazolopyrimidinone core is a rigid structure that could confer specific binding properties and contribute to the overall conformational stability of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such a compound would likely involve its piperazine and triazolopyrimidinone moieties. Piperazine rings can undergo N-alkylation, acylation, and sulfonation, which can be used to modify the molecule's properties or to attach it to other pharmacologically active groups. The triazolopyrimidinone core may be involved in nucleophilic substitution reactions or could potentially act as a Michael acceptor in conjugate addition reactions, depending on the surrounding functional groups and reaction conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, we can infer from related structures that it would likely exhibit moderate solubility in polar organic solvents and might have limited water solubility. The presence of a fluorophenyl group could increase its lipophilicity, which is often desirable for membrane permeability. The molecule's stability, melting point, and other physicochemical properties would be influenced by the presence of the heteroaromatic rings and the specific substituents attached to them .

科学研究应用

人体研究中的代谢和处置

对具有复杂结构的化合物(例如 BMS-690514,一种人表皮生长因子和血管内皮生长因子受体的抑制剂)的研究,提供了对人体中新型治疗剂的代谢和处置的见解。BMS-690514 的研究表明,它被很好地吸收,通过多种途径广泛地代谢,并通过胆汁和尿液排出,这突出了了解代谢途径对于药物开发和治疗应用的重要性 (Christopher 等,2010)。

抗生素开发和胆汁排泄

抗生素(例如环丙沙星)的开发涉及研究它们在人体中的胆汁排泄和代谢物,以了解它们的疗效和安全性。此类研究有助于开发对细菌感染的有效治疗方法,强调药物代谢研究在治疗剂开发中的作用 (谷村等,1986)。

神经和精神疾病的药物开发

对芳基哌嗪衍生物等化合物的研究表明,正在持续寻找具有抗焦虑作用、针对 GABA 能和血清素能系统的新疗法。此类研究对于为焦虑和情绪障碍开发具有更少副作用的更有效治疗方法至关重要,说明了化学化合物在解决未满足的医疗需求中的应用 (Kędzierska 等,2019)。

癌症研究的成像剂

新型放射性药物(例如 [18F]DASA-23,用于测量神经胶质瘤中的丙酮酸激酶 M2 水平)的开发,强调了化学化合物在癌症研究和诊断中的重要性。这些成像剂有助于无创地描绘肿瘤的代谢和生长,有助于改善癌症诊断和治疗策略 (Patel 等,2019)。

属性

IUPAC Name |

12-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-pentyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29FN6O2S/c1-2-3-4-12-31-24(34)23-20(11-17-35-23)32-21(27-28-25(31)32)9-10-22(33)30-15-13-29(14-16-30)19-7-5-18(26)6-8-19/h5-8,11,17H,2-4,9-10,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGDUSZYYXWMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(tert-butylamino)ethyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2520825.png)

![3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2520826.png)

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)

![N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2520831.png)

![Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520837.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4-ethenyloxan-4-yl)acetamide;hydrochloride](/img/structure/B2520838.png)